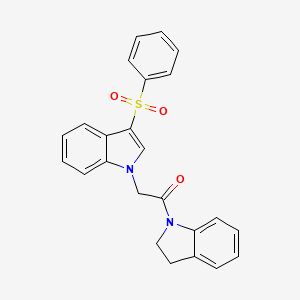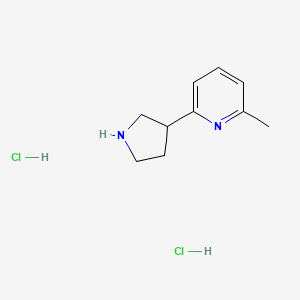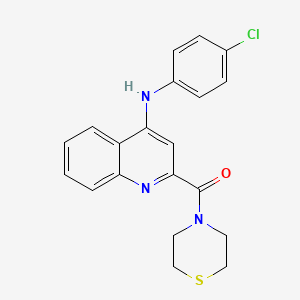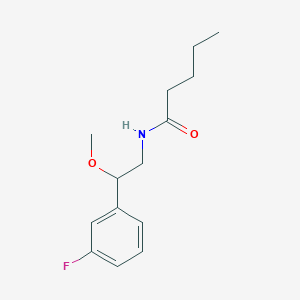
1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features both indole and indoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mécanisme D'action
Target of Action
The primary target of the compound 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is the Tripartite Motif-Containing Protein 24 (TRIM24) . TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is involved in the transcriptional regulation of various nuclear receptors . The expression level of TRIM24 protein is closely related to the development of prostate cancer, making it a potential target for prostate cancer treatment .
Mode of Action
The compound this compound acts as a novel selective inhibitor of the TRIM24 bromodomain . It exhibits strong inhibitory activity against the TRIM24 bromodomain (IC50 = 0.98 μM) and good selectivity . The compound effectively inhibits the proliferation of various androgen receptor (AR) positive prostate cancer cells and suppresses the expression of AR and AR-regulated downstream genes .
Biochemical Pathways
The compound this compound affects the androgen receptor (AR) signaling pathway . By inhibiting the TRIM24 bromodomain, the compound suppresses the transcriptional regulation of AR and its downstream genes, thereby inhibiting the proliferation of AR-positive prostate cancer cells .
Pharmacokinetics
The compound has shown effective tumor growth inhibition (tgi = 53%) in a 22rv1 xenograft model of prostate cancer , suggesting that it has favorable bioavailability and distribution characteristics.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the proliferation of AR-positive prostate cancer cells and the suppression of the expression of AR and AR-regulated downstream genes . In a 22Rv1 xenograft model of prostate cancer, the compound effectively inhibited tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indoline Moiety: The indoline moiety can be synthesized through the reduction of indole derivatives using reagents such as sodium borohydride or catalytic hydrogenation.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation of the indole derivative using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the indoline and sulfonylated indole derivatives using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or indoline nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
1-(Indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Indolin-1-yl)ethanone: A simpler analog with similar structural features but lacking the phenylsulfonyl group.
3-(Phenylsulfonyl)-1H-indole: Contains the phenylsulfonyl group but lacks the indoline moiety.
Uniqueness
1-(Indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is unique due to the presence of both indole and indoline moieties, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c27-24(26-15-14-18-8-4-6-12-21(18)26)17-25-16-23(20-11-5-7-13-22(20)25)30(28,29)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYHDXYDGXGVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)
![2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2720588.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![4-(4-tert-butylphenyl)-6-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B2720593.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)
![N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2720603.png)
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2720605.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)
